molecular formula C22H46N6O14S B034759 Arbekacin sulfate CAS No. 104931-87-5

Arbekacin sulfate

Numéro de catalogue B034759
Numéro CAS: 104931-87-5
Poids moléculaire: 650.7 g/mol
Clé InChI: UTUVRPOLEMRKQC-XDJMXTNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Arbekacin sulfate (ABK), a derivative of dibekacin, is an aminoglycoside antibiotic developed for its potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria. It was synthesized in Japan in 1973 and has been utilized in clinical settings since 1990, particularly for infections caused by MRSA, demonstrating clinical benefit and safety over two decades of use (Matsumoto, 2014).

Synthesis Analysis

Arbekacin is synthesized starting from Dibekacin by the acylation of the 1-amino group with (S)-4-amino-2-hydroxybutyric acid (AHB), focusing on selective protection of four amino groups except the 1-amino group. The development of industrial large-scale synthesis emphasized the use of zinc-chelation reactions for selective protection, aiming for high yield and low-cost production (Iinuma & Murai, 1999).

Molecular Structure Analysis

Arbekacin's molecular structure, characterized by the presence of multiple amino groups and the unique acylated 1-amino group with AHB, makes it resistant to many aminoglycoside-modifying enzymes, contributing to its efficacy against resistant bacteria strains. The structural modifications, especially at the 4″ or 6″ positions of its 3-aminosugar portion, enhance its activity against resistant strains (Sasaki et al., 2015).

Chemical Reactions and Properties

Arbekacin undergoes various chemical reactions due to its aminoglycoside nature, including acetylation and phosphorylation, which are common resistance mechanisms in bacteria. However, its structure has been optimized to resist such modifications, maintaining efficacy against resistant strains. The compound's ability to form complexes with metals and undergo derivatization to improve its antibacterial spectrum and resistance profile is notable (Kondo, 1994).

Physical Properties Analysis

The physical properties of Arbekacin sulfate, such as solubility in water and stability under various conditions, are critical for its formulation and administration. Its solid-state stability and compatibility with other pharmaceutical excipients influence its formulation as an injectable solution for clinical use.

Chemical Properties Analysis

Arbekacin sulfate exhibits strong antibacterial activity by binding to the bacterial 30S ribosomal subunit, interfering with protein synthesis. Its chemical properties, including resistance to enzymatic inactivation by aminoglycoside-modifying enzymes, play a crucial role in its effectiveness against MRSA and other resistant organisms. The drug's interaction with bacterial proteins and its mechanism of action are central to its chemical property analysis.

For a comprehensive understanding and further reading, the following sources provide detailed insights into Arbekacin sulfate's scientific and pharmaceutical attributes:

Applications De Recherche Scientifique

  • Treatment of MRSA Infections : Arbekacin sulfate has demonstrated high efficacy in treating MRSA pneumonia and sepsis, with an efficacy rate of 95% at doses of 5-6 mg/kg or higher, without an increase in adverse events (Matsumoto et al., 2013).

  • Pharmacokinetics for Optimal Usage : Understanding the pharmacokinetics of Arbekacin is crucial for its optimal use in treating MRSA-infected patients. Factors like creatinine clearance, age, and body weight affect its clearance (Tanigawara et al., 2006).

  • Broad Antimicrobial Activities : Arbekacin sulfate exhibits broad antimicrobial activities against MRSA and other Gram-negative bacteria. It has been approved in Japan since 1990 for treating pneumonia and sepsis caused by MRSA (Matsumoto, 2014).

  • Renal Accumulation and Dosage : Studies have shown that a single injection of arbekacin results in lower renal levels than multiple administrations. Co-administration with certain proteins and peptides can decrease renal accumulation (Murakami et al., 2008).

  • High-Dose Therapy Safety : High-dose, once-daily therapy with arbekacin sulfate may be effective and safe for treating MRSA infections (Yamamoto et al., 2012).

  • Inhalation Formulation for Pneumonia : An optimized formulation of arbekacin for inhalation, ME1100, has shown to significantly improve survival rates and reduce bacteria in the lungs in a murine model of ventilator-associated pneumonia caused by Pseudomonas aeruginosa (Kaku et al., 2016).

  • Bactericidal Activity : Arbekacin has potent bactericidal activity against MRSA strains and may be especially useful against polymicrobial MRSA infections with Gram-negative bacilli (Watanabe et al., 1997).

  • Use Against MDR and XDR Bacteria : Arbekacin can be an empirical choice in severe sepsis, both as monotherapy or in combination with other antibiotics, to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria (Sarkar et al., 2020).

  • In Vitro Activity Against Clinical Strains : Arbekacin demonstrates potent in vitro activity against multidrug-resistant Gram-negative and MRSA strains, indicating its potential for treating severe infections (Sader et al., 2015).

  • Comparison with Vancomycin : A study found arbekacin sulfate to be a safe and effective alternative to vancomycin in managing MRSA infections, with comparable cure rates (Dube et al., 2018).

Propriétés

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N6O10.H2O4S/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22;1-5(2,3)4/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34);(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUVRPOLEMRKQC-XDJMXTNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46N6O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046694
Record name Arbekacin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arbekacin sulfate

CAS RN

104931-87-5
Record name Arbekacin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104931-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arbekacin sulfate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104931875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arbekacin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARBEKACIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7395HZ992
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arbekacin sulfate
Reactant of Route 2
Arbekacin sulfate
Reactant of Route 3
Arbekacin sulfate
Reactant of Route 4
Arbekacin sulfate
Reactant of Route 5
Arbekacin sulfate
Reactant of Route 6
Arbekacin sulfate

Citations

For This Compound
253
Citations
T Matsumoto, H Hanaki, T Kimura, M Nemoto… - Journal of Infection and …, 2013 - Elsevier
… Population pharmacokinetic analysis of arbekacin sulfate in … Dose finding study on arbekacin sulfate for appropriate peak … Postmarketing surveillance review of arbekacin sulfate in …
Number of citations: 20 www.sciencedirect.com
Y Yamamoto, K Izumikawa, S Nakamura… - Journal of Infection and …, 2012 - Elsevier
… In conclusion, although the number of patients was limited, this study showed once-daily high-dose arbekacin sulfate therapy may be effective with relatively safe profile. A larger-scale …
Number of citations: 11 www.sciencedirect.com
Z Chen, X Zhu, Y Geng, J Dai, S Tang, E Adams… - … of Pharmaceutical and …, 2022 - Elsevier
Analysis of impurity profiling of arbekacin sulfate by ion-pair liquid chromatography coupled … method and assignment for critical impurities in semi-synthetic process of arbekacin sulfate …
Number of citations: 1 www.sciencedirect.com
K Sunakawa, S Hori - The Japanese Journal of Antibiotics, 2013 - europepmc.org
… We assessed the safety and pharmacokinetics of arbekacin sulfate (ABK, brand name: Habekacin injection) in single and 7-day multiple administration of ABK 400 and 600 mg as …
Number of citations: 1 europepmc.org
ZH Chen, H Zhou, S Wang, G Li… - Die Pharmazie-An …, 2019 - ingentaconnect.com
… In this work, we explored a general evaluation of arbekacin sulfate and four related impurities derived from the same synthetic route. Column chromatography loading weakly acidic …
Number of citations: 1 www.ingentaconnect.com
J Wang, X Hu - Journal of liquid chromatography & related …, 2010 - Taylor & Francis
… Arbekacin sulfate belongs to a class of … , arbekacin sulfate lacks a suitable chromophore, which is necessary for UV detection. For this reason, the analysis of arbekacin sulfate is …
Number of citations: 3 www.tandfonline.com
K Miura, S Kiso, M Nakagawa, H Takahashi, Y Uchino… - Blood, 2014 - Elsevier
… Arbekacin sulfate (ABK), a unique aminoglycoside with anti-… Arbekacin sulfate (ABK), a unique aminoglycoside with anti-… Arbekacin sulfate (ABK), a unique aminoglycoside with anti-…
Number of citations: 2 www.sciencedirect.com
JH Lee, CS Lee - Infection & Chemotherapy, 2016 - synapse.koreamed.org
… Arbekacin sulfate was discovered in 1972 and is a derivative of dibekacin. It is classified as a kanamycin family aminoglycoside [1]. It has been used in Japan since 1990 to treat sepsis …
Number of citations: 12 synapse.koreamed.org
R Fujii, K Fujita, Y Sakata, T Abe, T Tajima… - the japanese journal …, 1994 - europepmc.org
[Clinical studies of arbekacin sulfate in the pediatric field]. - Abstract - Europe PMC … [Clinical studies of arbekacin sulfate in the pediatric field]. … Series 17: Arbekacin sulfate]. …
Number of citations: 9 europepmc.org
T Matsumoto - Clinical Pharmacology: Advances and Applications, 2014 - Taylor & Francis
… [Safety and pharmacokinetics of 400 and 600 mg arbekacin sulfate to healthy male … [Arbekacin sulfate concentration in peripheral lymph and in serum after intravenous injection: report …
Number of citations: 45 www.tandfonline.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.